molecular formula C23H25N2.Cl<br>C23H25ClN2 B1675923 Basic green 4 CAS No. 569-64-2

Basic green 4

Cat. No.: B1675923
CAS No.: 569-64-2
M. Wt: 364.9 g/mol
InChI Key: FDZZZRQASAIRJF-UHFFFAOYSA-M
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Description

Malachite Green (MG), a triphenylmethane dye (C23H25ClN2), is characterized by its vibrant green color and historical use in aquaculture, textiles, and biological staining . It exists in multiple forms, including chloride, oxalate, and hydrochloride salts, with a molecular weight of 927.03 g/mol and an absorbance peak at 614 nm . Despite its efficacy as an antifungal and antiparasitic agent, MG is banned in food-producing animals due to its carcinogenic, mutagenic, and teratogenic properties . Its primary metabolite, Leucomalachite Green (LMG), forms via reduction and persists in tissues, posing long-term environmental and health risks .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1
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InChI Key

FDZZZRQASAIRJF-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
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Molecular Formula

C23H25ClN2
Record name C.I. BASIC GREEN 4
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Related CAS

10309-95-2 (Parent)
Record name Malachite green
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DSSTOX Substance ID

DTXSID1025512
Record name Malachite green
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Molecular Weight

364.9 g/mol
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Physical Description

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB]
Record name C.I. BASIC GREEN 4
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Solubility

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C
Record name MALACHITE GREEN
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Vapor Pressure

2.4X10-13 mm Hg at 25 °C /Estimated/
Record name MALACHITE GREEN
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Color/Form

Green crystals with metallic luster

CAS No.

569-64-2
Record name C.I. BASIC GREEN 4
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Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
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Record name [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
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Preparation Methods

Condensation of Benzaldehyde and Dimethylaniline

The foundational synthesis of malachite green begins with the condensation of benzaldehyde (C₆H₅CHO) and dimethylaniline (C₆H₅N(CH₃)₂) in a 1:2 molar ratio. This exothermic reaction proceeds via nucleophilic addition-elimination, facilitated by acidic catalysts such as hydrochloric acid. The product, leuco malachite green (LMG), is a colorless triarylmethane derivative characterized by a central carbon bonded to two dimethylaminophenyl groups and one benzyl group.

Reaction Mechanism:
$$
\text{C₆H₅CHO + 2 C₆H₅N(CH₃)₂ → C₆H₅CH(C₆H₄N(CH₃)₂)₂ + H₂O}
$$

The reaction typically occurs at 80–100°C under reflux conditions, yielding LMG with >90% efficiency. Excess dimethylaniline ensures complete conversion of benzaldehyde, while catalysts like acetic acid or sulfuric acid accelerate the kinetics.

Oxidation to Malachite Green Cation

LMG undergoes oxidation to produce the cationic malachite green (MG⁺), which exhibits intense absorption at 621 nm due to extended π-conjugation. Common oxidizing agents include manganese dioxide (MnO₂), lead dioxide (PbO₂), or atmospheric oxygen in the presence of HCl:

$$
\text{C₆H₅CH(C₆H₄N(CH₃)₂)₂ + HCl + ½ O₂ → [C₆H₅C(C₆H₄N(CH₃)₂)₂]Cl + H₂O}
$$

Manganese dioxide is preferred for its stoichiometric efficiency, achieving near-quantitative conversion at 60–70°C. The resultant MG⁺ is isolated as a chloride or oxalate salt, with the latter offering improved solubility in polar solvents.

Hydrolysis and Cellular Uptake Mechanisms

Hydrolysis to Carbinol Base

In aqueous environments, MG⁺ undergoes hydrolysis to form a carbinol base (C₆H₅C(OH)(C₆H₄N(CH₃)₂)₂), a neutral species capable of traversing cell membranes:

$$
\text{[C₆H₅C(C₆H₄N(CH₃)₂)₂]Cl + H₂O → C₆H₅C(OH)(C₆H₄N(CH₃)₂)₂ + HCl}
$$

This alcohol derivative is metabolized intracellularly back to LMG, which lacks chromophoric properties. The pH-dependent equilibrium between MG⁺ and its carbinol form governs its bioavailability, with protonation favoring the cationic species below pH 4.

Specialized Synthesis Techniques

Stable Isotope-Labeled Malachite Green

Isotopic labeling (e.g., ¹⁵N, ¹³C, ²H) enables tracking of malachite green in environmental and metabolic studies. As described in patent CN102796009A, labeled LMG is synthesized using isotopically enriched dimethylaniline:

Synthesis Protocol:

  • Reactants:
    • N,N-Dimethylaniline-¹⁵N (2 mol)
    • Benzaldehyde (1 mol)
    • Urea (coupler, 1 mol)
  • Conditions:

    • Solvent: Dioxane
    • Temperature: 100°C
    • Duration: 6 hours
  • Oxidation:

    • Oxidizing agent: Fe(NO₃)₃
    • Atmosphere: N₂/O₂ mixture
    • Temperature: 70°C
    • Duration: 8 hours

This method yields ¹⁵N-labeled MG⁺ with 99.1% chemical purity and 99.2% isotopic abundance.

Analytical Characterization

Spectroscopic Properties

The cationic form of malachite green exhibits distinct UV-Vis absorption due to its conjugated structure:

Property Value
λₘₐₖ (in H₂O) 621 nm
Extinction Coefficient (ε) 1.0 × 10⁵ M⁻¹cm⁻¹
pH Transition Range 0.2–1.8 (first)
11.5–13.2 (second)

These spectral features facilitate quantitative analysis via spectrophotometry, with detection limits as low as 0.1 ppm.

Industrial and Regulatory Considerations

Scalability and Byproduct Management

Large-scale production employs continuous-flow reactors to optimize heat dissipation and minimize byproducts like N-methylaniline. Regulatory restrictions in aquaculture (e.g., EU Directive 2003/181/EC) mandate rigorous purification to reduce LMG residues below 1 ppb.

Chemical Reactions Analysis

Malachite green undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Biological Staining
Malachite green is extensively used as a biological stain in microscopy. It serves as a counterstain in techniques such as the Gimenez staining method, where it provides a blue-green contrast to basic fuchsin, which stains bacteria red or magenta. Additionally, it is utilized in endospore staining due to its ability to penetrate and stain bacterial endospores directly .

Fluorescence Microscopy
In fluorescence microscopy, malachite green derivatives are employed in the fluorogen activating protein/fluorogen system, which enhances the visualization of cellular components. This system allows malachite green to transition from a non-fluorescent state to a highly fluorescent state upon binding with specific proteins, making it useful for studying protein localization within cells .

Aquaculture

Antimicrobial Properties
Malachite green is primarily known for its effectiveness against fungal infections in fish, particularly the oomycete Saprolegnia, which affects fish eggs and young fish . It is also used to treat Ichthyophthirius multifiliis, a common parasite in freshwater aquaria. Despite its efficacy, the use of malachite green in aquaculture has raised concerns due to the formation of leucomalachite green, a metabolite that can accumulate in fish tissues and pose risks to human health .

Wastewater Treatment

Adsorption Techniques
Recent studies have explored the use of natural adsorbents for the removal of malachite green from wastewater. For instance, acerola seeds have been shown to effectively adsorb malachite green dye from aqueous effluents, with optimal conditions identified at pH 10 and an adsorbent dosage of 0.8 g . Similarly, mango seed kernel powder has demonstrated high adsorption capacity (22.8 mg/g) under controlled conditions .

Adsorbent Maximum Adsorption Capacity (mg/g) Optimal pH Notes
Acerola Seed103.510Effective for removing malachite green from water
Mango Seed Kernel22.86High efficiency in dye removal

Biodegradation Studies

Microbial Degradation
Research has identified various microbial strains capable of degrading malachite green. For example, Pseudomonas veronii JW3-6 can degrade up to 93.5% of malachite green within seven days under optimal conditions (32.4 °C and pH 7.1) . Another study reported a novel Bacillus species that completely decolorized malachite green within an hour under shaking conditions . These findings highlight the potential for using engineered enzymes and microorganisms for environmental remediation.

Case Studies

  • Biodegradation by Pseudomonas veronii : This study characterized the degradation pathway of malachite green by identifying intermediate products such as leucomalachite green and hydroquinone. The research emphasized the importance of optimizing environmental conditions for effective degradation .
  • Biosorption Using Acerola Seeds : The effectiveness of acerola seeds as an adsorbent was evaluated through a series of experiments that optimized parameters like adsorbent mass and pH levels to achieve maximum dye removal efficiency .

Mechanism of Action

The mechanism of action of malachite green involves its ability to interfere with cellular processes. It acts as a metabolic poison, disrupting the function of enzymes and other cellular components. This interference can inhibit the growth of fungi and bacteria, making it effective as an antimicrobial agent . The compound can also bind to DNA, leading to the formation of covalent DNA adducts, which can cause mutations and cytotoxicity .

Comparison with Similar Compounds

Leucomalachite Green (LMG)

  • Structure : LMG is the reduced, colorless form of MG, formed through enzymatic or chemical reduction .
  • Metabolism: Unlike MG, LMG undergoes hydrolysis and oxidation to form 4-dimethylaminobenzophenone, bypassing demethylation pathways observed in other studies .
  • Detection : Cross-reacts with MG in ELISA (13.5% cross-reactivity) but requires distinct LC-MS/MS protocols due to differences in polarity .

Table 1: MG vs. LMG Key Properties

Property Malachite Green (MG) Leucomalachite Green (LMG)
Molecular Weight 927.03 g/mol 929.04 g/mol
Absorbance Peak 614 nm N/A (colorless)
Carcinogenicity (NTP) Positive Positive
Detection Limit (ELISA) 1.29 ng/mL 1 ng/mL

Crystal Violet

  • Structure : A triphenylmethane analog with three methyl groups on the central carbon.
  • Applications : Used as a histological stain and antimicrobial agent.
  • Cross-Reactivity : ELISA for LMG exhibits 5.89% cross-reactivity with Crystal Violet, necessitating confirmatory methods like LC-MS/MS .

Bromocresol Green (BG)

  • Structure : A sulfonephthalein dye used as a pH indicator.
  • Reactivity : Unlike MG, BG degrades in Fenton reactions via hydroxyl radical oxidation, making it a model for oxidative stress studies .
  • Applications: Limited to laboratory diagnostics, avoiding MG’s environmental persistence .

Spectral and Functional Analogs

MG shares spectral similarities with mitochondrial dyes (e.g., MitoLite Deep Red FX660, Oxazine 1), complicating fluorescence-based detection . Key differences include:

  • Mitochondrial Specificity: Amplite IR and MitoTell Red target mitochondrial membranes, whereas MG non-specifically accumulates in tissues .
  • Theranostic Potential: MG lacks the targeted therapeutic applications of MitoLite and Oxazine dyes.

Table 2: Spectral Comparison of MG and Analogs

Dye Absorbance Peak (nm) Primary Application
Malachite Green 614 Histology, aquaculture
Amplite IR 650 Mitochondrial imaging
Oxazine 1 645 Nucleic acid staining

Toxicity and Environmental Impact

Acute vs. Chronic Effects

  • MG : Causes oxidative stress in mice (50–100 mg/kg doses), mitigated by selenium compounds like DMSE .
  • LMG : Induces thyroid hormone disruption in rats at 1,160 ppm .
  • Regulatory Status: MG is classified as a Group 2B carcinogen (IARC), while LMG lacks definitive classification due to inconsistent metabolic data .

Environmental Degradation

  • MG : Persists in water and sediment, requiring advanced oxidation (e.g., BiFeO3/H2O2) for degradation .
  • Crystal Violet : Degrades faster under UV light but forms toxic intermediates like leucomalachite derivatives .

Detection and Mitigation Strategies

  • Analytical Methods :
    • ELISA : Detects MG residues down to 1.29 ng/mL but cross-reacts with LMG (40.67%) and Crystal Violet (5.89%) .
    • LC-MS/MS : Achieves specificity for MG and LMG with LOQs of 0.1–0.5 µg/kg .
  • Remediation : Zeolite and oyster shell powder adsorb MG from water, achieving >90% removal in freshwater .

Biological Activity

Malachite green (MG) is a synthetic dye primarily used in aquaculture and textile industries. Its biological activity encompasses a range of effects, from its therapeutic applications to its toxicity and biodegradation pathways. This article explores the biological activity of malachite green, including its mechanisms of action, degradation by microorganisms, and the implications of its use in various fields.

Chemical Structure and Properties

Malachite green is an N-methylated diaminotriphenylmethane dye. In aqueous solutions, it exists predominantly in a cationic form, which contributes to its solubility and biological activity. Its chemical structure allows it to interact with various biological molecules, influencing both therapeutic and toxicological outcomes.

Therapeutic Applications

Historically, malachite green has been utilized as an effective antifungal agent against various aquatic pathogens, including Ichthyophthirius multifiliis and Trichodinella species. It has been employed in treating skin infections in fish and controlling protozoan ectoparasites. However, its use has diminished due to concerns about toxicity and environmental impact.

Toxicological Effects

Malachite green is known for its toxicity to aquatic organisms, leading to adverse effects on fish health. Studies have documented significant histopathological changes in fish exposed to malachite green, including:

  • Liver Damage : Hyperemia and focal necrotization observed in rainbow trout after exposure at concentrations as low as 6 mg/L.
  • Gills : Separation of epithelial cells and leukocytic infiltration were noted, indicating respiratory distress.
  • Hematological Changes : Alterations in red blood cell counts and white blood cell profiles were observed following treatment .

Biodegradation Pathways

The environmental persistence of malachite green poses significant ecological risks. Recent research has focused on the biodegradation of MG by various microbial strains. Notable findings include:

  • Microbial Strains :
    • Pseudomonas veronii JW3-6 has been identified as a potent degrader of malachite green. Optimal degradation conditions were found at 32.4 °C and pH 7.1 .
    • Engineered globins (myoglobin and neuroglobin) have shown enhanced catalytic activity for MG degradation compared to native enzymes .
  • Metabolites : The degradation process yields several metabolites, including leucomalachite green, benzaldehyde, and hydroquinone. These metabolites can further degrade into less harmful compounds such as carbon dioxide and water .
  • Biodegradation Mechanisms : The proposed metabolic pathway involves:
    • Hydrogenation of malachite green to leucomalachite green.
    • Subsequent cleavage into various aromatic compounds through enzymatic reactions.

Case Study 1: Biodegradation by Pseudomonas veronii

A study demonstrated the effectiveness of Pseudomonas veronii JW3-6 in degrading malachite green under controlled conditions. The study utilized response surface methodology to optimize degradation parameters:

  • Temperature : 32.4 °C
  • pH Level : 7.1
  • Inoculum Amount : 2.5 × 10^7 cfu/mL

The degradation efficiency was statistically significant (R² = 0.9618), indicating the potential for bioremediation applications .

Case Study 2: Engineered Enzymes for MG Degradation

Research on engineered enzymes showed that modified myoglobin (H64D Mb) exhibited significantly higher degradation rates for malachite green compared to traditional enzymes like laccase:

  • Degradation Efficiency : Up to 205-fold higher than native enzymes.
  • Biodegradation Products : Identified through ESI-MS analysis, confirming the effectiveness of these engineered enzymes in industrial applications .

Summary of Findings

AspectDetails
Chemical Structure N-methylated diaminotriphenylmethane
Therapeutic Uses Antifungal treatment in aquaculture
Toxicity Significant adverse effects on fish health
Biodegradation Strains Pseudomonas veronii, engineered myoglobin
Key Metabolites Leucomalachite green, benzaldehyde, hydroquinone
Optimal Conditions for Degradation Temperature: 32.4 °C; pH: 7.1; Inoculum: 2.5 × 10^7 cfu/mL

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Malachite Green (MG) and its metabolites in biological tissues?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MG and its metabolite, leucomalachite green, in biological samples. Tissue homogenization followed by solid-phase extraction (SPE) is critical to isolate analytes. Validation should include recovery rates (70–120%) and limits of detection (LOD < 1 µg/kg) to comply with regulatory standards like those in the EU .

Q. What experimental parameters are critical when assessing MG adsorption by natural adsorbents?

  • Methodological Answer : Key parameters include pH (optimal range: 6–8 for electrostatic interactions), adsorbent dosage (1–5 g/L), contact time (equilibrium typically reached in 60–120 minutes), and initial dye concentration (10–200 mg/L). Langmuir and Freundlich isotherm models should be applied to assess monolayer vs. multilayer adsorption. Error analysis (e.g., chi-square test) ensures model validity .

Q. How should researchers design toxicity studies to evaluate MG's impact on aquatic organisms?

  • Methodological Answer : Use standardized OECD protocols for acute toxicity (e.g., 96-hour LC50 tests on zebrafish or Daphnia magna). For chronic exposure, measure biomarkers like oxidative stress enzymes (SOD, CAT) and histopathological changes in gill/liver tissues. Include control groups and dose-response curves to establish NOEC (No Observed Effect Concentration) .

Advanced Research Questions

Q. How can contradictions in adsorption efficiency data be resolved when comparing different isotherm models for MG removal?

  • Methodological Answer : Apply error metric analysis (e.g., residual sum of squares, Akaike Information Criterion) to identify the best-fit isotherm. For example, if Freundlich (R² = 0.98) outperforms Langmuir (R² = 0.92) for a heterogeneous adsorbent like activated date stone, this suggests multilayer adsorption dominates. Cross-validate with kinetic studies (pseudo-second-order models) to confirm mechanisms .

Q. What methodologies optimize MG degradation via advanced oxidation processes (AOPs) while minimizing toxic byproducts?

  • Methodological Answer : Use response surface methodology (RSM) to optimize variables like UV intensity, catalyst loading (e.g., TiO₂), and H₂O₂ concentration. Monitor intermediate byproducts via GC-MS and assess toxicity reduction using bioassays (e.g., Vibrio fischeri luminescence inhibition). Compare hydroxyl radical (•OH) quantification via probe compounds (e.g., terephthalic acid) to confirm degradation pathways .

Q. How should longitudinal studies on MG bioaccumulation in fish be structured to assess withdrawal time compliance?

  • Methodological Answer : Conduct 6-day exposure trials (0.2 mg/L MG bath) followed by residue tracking in muscle, liver, and skin over 6 months. Use HPLC to measure MG persistence and calculate elimination half-life (t½). Compare results to regulatory thresholds (e.g., EU’s 2 µg/kg limit). Include control cohorts and statistical models (e.g., first-order kinetics) to validate withdrawal periods .

Key Methodological Recommendations

  • Experimental Reproducibility : Document synthesis protocols (e.g., adsorbent activation temperature, solvent purity) and share raw data in supplementary materials .
  • Ethical Compliance : Adhere to animal welfare guidelines (e.g., OECD 203) for in vivo studies and disclose conflicts of interest .
  • Data Interpretation : Use ANOVA for multi-variable comparisons and principal component analysis (PCA) to resolve complex datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Basic green 4
Reactant of Route 2
Basic green 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.